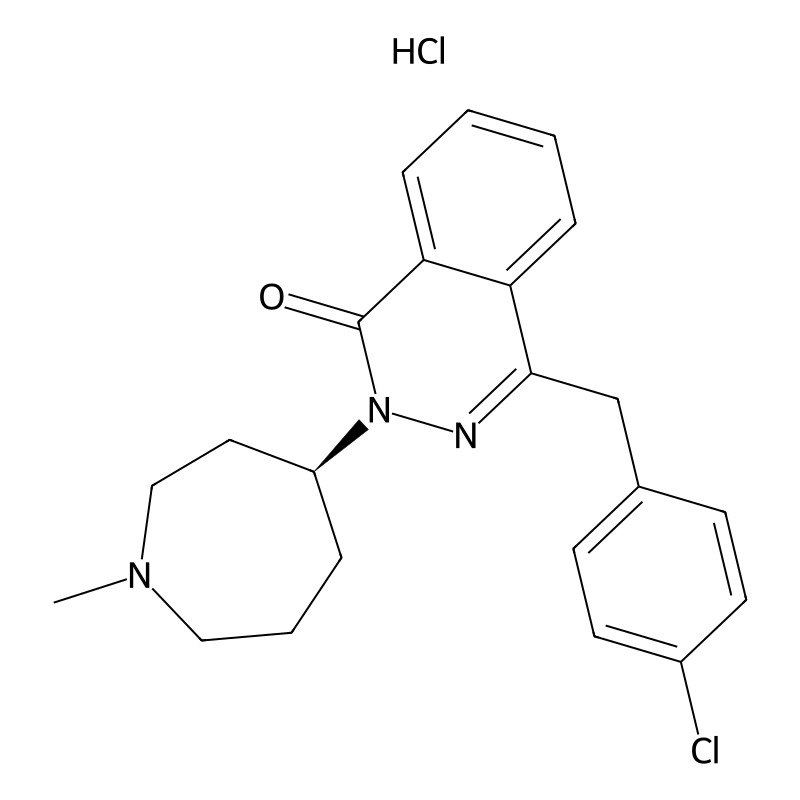

(S)-Azelastine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

- Histamine H1 receptor antagonism: Azelastine competes with histamine for binding sites on histamine H1 receptors. This prevents histamine from triggering allergic symptoms like inflammation, itching, and mucus production [].

- 5-lipoxygenase inhibition: Azelastine may also inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, another group of inflammatory mediators involved in allergies [].

Allergic Rhinitis and Allergic Conjunctivitis:

This is the primary established use of Azelastine Hydrochloride in clinical practice. Research has demonstrated its effectiveness in treating symptoms of seasonal and perennial allergic rhinitis (hay fever) and allergic conjunctivitis [, ]. Studies continue to explore its efficacy and optimal dosing regimens for these conditions.

Mast Cell Stabilization:

Mast cells are immune system cells that play a key role in allergic reactions. Azelastine may help stabilize mast cells, preventing them from releasing inflammatory mediators []. Further research is needed to understand the therapeutic implications of this effect.

Other Potential Applications:

There is ongoing research on the potential use of Azelastine Hydrochloride for other conditions, including asthma, atopic dermatitis (eczema), and allergic bronchopulmonary aspergillosis (ABPA) [, , ]. However, more studies are required to confirm its efficacy in these areas.

(S)-Azelastine Hydrochloride is a pharmaceutical compound primarily utilized as an antihistamine. It belongs to the phthalazinone class and is characterized by its ability to act as a histamine H1 receptor antagonist. The molecular formula for (S)-Azelastine Hydrochloride is C22H24ClN3O·HCl, and it is commonly administered in the form of a nasal spray or eye drops to treat allergic rhinitis and conjunctivitis, respectively. The compound exhibits a bitter taste and is known for its rapid onset of action, typically within minutes when used in eye drops and within an hour for nasal administration .

Azelastine works by competitively binding to histamine H1 receptors in the nose and eyes []. This prevents histamine from binding to these receptors, thereby blocking the allergic response and relieving symptoms like itching, runny nose, and sneezing.

Additionally, azelastine may inhibit the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators like leukotrienes. This further contributes to its anti-allergic properties.

(S)-Azelastine Hydrochloride undergoes oxidative metabolism predominantly via the cytochrome P450 enzyme system, converting it into its main active metabolite, desmethylazelastine. This metabolic pathway involves several isoforms, including CYP3A4, CYP2D6, and CYP1A2, although the specific roles of these enzymes in azelastine metabolism are not fully elucidated . The elimination half-life of the compound is approximately 22 hours, with a steady-state volume of distribution reported at 14.5 L/kg .

The primary mechanism of action for (S)-Azelastine Hydrochloride is its antagonistic effect on the H1 receptor, which inhibits the physiological actions of histamine. This action results in reduced symptoms associated with allergic reactions, such as sneezing, runny nose, and itching. Additionally, (S)-Azelastine exhibits anti-inflammatory properties and stabilizes mast cells, contributing to its therapeutic effects against allergic responses .

The synthesis of (S)-Azelastine Hydrochloride involves several steps that typically include the formation of key intermediates followed by cyclization reactions. While specific synthetic pathways may vary among different manufacturers, common methods involve the use of phthalic anhydride derivatives coupled with amines to yield the final product. The racemic mixture is often resolved into its active (S)-enantiomer through chiral separation techniques .

(S)-Azelastine Hydrochloride is primarily indicated for:

- Seasonal Allergic Rhinitis: Used as a nasal spray to alleviate symptoms such as sneezing and nasal congestion.

- Perennial Allergic Rhinitis: Provides relief from ongoing allergic symptoms.

- Allergic Conjunctivitis: Administered in eye drops to reduce redness and itching.

- Other Indications: It may also be utilized off-label for conditions like asthma and skin rashes .

Interaction studies indicate that (S)-Azelastine Hydrochloride may interact with various medications metabolized by the cytochrome P450 system. Notable interactions include potential effects on drugs such as anticonvulsants, antidepressants, and certain antihypertensives. The pharmacokinetics of azelastine may be altered when co-administered with these agents, necessitating caution in polypharmacy scenarios .

Several compounds exhibit similar pharmacological profiles to (S)-Azelastine Hydrochloride. Below is a comparison highlighting their unique characteristics:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Cetirizine | Antihistamine | H1 receptor antagonist | Less sedating; longer duration of action |

| Loratadine | Antihistamine | H1 receptor antagonist | Non-sedating; metabolized by CYP3A4 |

| Olopatadine | Antihistamine | H1 receptor antagonist | Dual-action; mast cell stabilizing properties |

| Desloratadine | Antihistamine | H1 receptor antagonist | Active metabolite of loratadine; longer half-life |

(S)-Azelastine's unique triple mode of action—antihistaminic, mast-cell stabilizing, and anti-inflammatory—distinguishes it from these alternatives .

The traditional synthesis of (S)-Azelastine Hydrochloride follows established pharmaceutical manufacturing protocols that have been refined over decades of industrial development [1]. The classical synthetic route begins with the formation of the core phthalazinone structure through cyclization reactions involving specific precursor compounds [2]. The primary starting materials include alpha-(p-chlorophenyl)acetophenone-o-carboxylic acid, which undergoes cyclization with hydrazine sulfate in the presence of sodium hydroxide in aqueous solution to yield 4-(p-chlorobenzyl)-1-(2H)-phthalazinone [2].

The traditional pathway subsequently involves the condensation of this intermediate with 2-(2-chloroethyl)-N-methylpyrrolidine using sodium hydroxide in hot water conditions [2]. This approach represents the foundational methodology that has been employed in commercial production facilities for many years [4]. The process typically achieves moderate yields while maintaining acceptable purity levels for pharmaceutical applications [4].

A significant advancement in the traditional synthesis involves the use of N-methylhexahydroazepin-4-one hydrochloride as a key intermediate [1] [4]. This compound is combined with benzohydrazide to form a hydrazone intermediate, which is subsequently reduced using potassium borohydride [1] [4]. The final step involves condensation with 2-(p-chlorophenylacetyl)benzoic acid to produce 4-(4-chlorobenzyl)-2-(hexahydro-1-methyl-1H-azepine-4-yl)-1-(2H)-phthalazine hydrochloride [4].

The traditional synthesis pathway demonstrates several key characteristics that have made it suitable for large-scale manufacturing [21] [22]. The process involves relatively straightforward chemical transformations that can be monitored and controlled using standard analytical techniques [21]. Temperature control during various stages ranges from room temperature to 50°C, with specific cooling requirements during certain reduction steps [4].

Novel Catalytic Approaches in Asymmetric Synthesis

Recent developments in asymmetric synthesis methodologies have introduced sophisticated catalytic approaches for the preparation of (S)-Azelastine Hydrochloride [6]. The application of chiral organoselenium compounds as catalysts has emerged as a promising avenue for achieving enhanced stereoselectivity in the synthesis process [6]. These methodologies utilize selenium-based catalytic systems that can facilitate the formation of chiral centers with high enantiomeric excess [6].

Advanced asymmetric catalytic processes have been developed that employ chiral N,N′-dioxide cobalt(II) complexes for stereoselective transformations [6]. These systems demonstrate exceptional efficiency in generating optically active selenide intermediates with quaternary carbon-selenium stereocenters, achieving yields up to 99% with enantiomeric excess values reaching 97% [6]. The mechanistic studies reveal that the key to successful asymmetric rearrangement involves the transfer of chirality from stable chiral selenium centers to the carbon framework of the final product [6].

Copper-based catalytic systems utilizing Cu(CH₃CN)₄PF₆ in combination with chiral phosphorus ligands have shown remarkable effectiveness in asymmetric conjugation reactions [6]. These methodologies generate more than 40 examples of α-chiral β-selenothioamide intermediates with yields reaching 99% and enantiomeric excess values exceeding 99% [6]. The scalability of these catalytic approaches has been demonstrated through successful application to β-substituted α,β-unsaturated thioamides, achieving yields up to 86% with excellent stereoselectivity [6].

The development of organoboron-based asymmetric synthesis represents another significant advancement in catalytic methodologies [20]. These approaches rely on boronyl radicals acting as Lewis acids to activate appropriate substrates, enabling the formation of chiral 2-arylethylamines with high stereochemical control [20]. The methodology demonstrates particular effectiveness in creating products with excellent yields and enantiomeric excess through metal-free synthetic pathways [20].

Organophotocatalytic approaches have also been investigated for the asymmetric synthesis of key intermediates [20]. These methods utilize photoredox catalysis combined with chiral organocatalysts to achieve anti-Markovnikov hydroamination reactions with β-methylstyrene substrates [20]. The process employs thiophenol as a cocatalyst and achieves isolated yields of 87% with good diastereoselectivity for trisubstituted alkenes [20].

Process Optimization for Industrial-Scale Production

Industrial-scale production of (S)-Azelastine Hydrochloride requires comprehensive process optimization to ensure consistent quality, yield, and economic viability [12] [21]. The manufacturing process encompasses preparation of azelastine hydrochloride solutions, excipient preparation, and addition of pre-mixed suspensions, followed by filtration and filling operations [12] [21]. Process validation has been conducted according to relevant European and International Conference on Harmonisation guidelines, with validation data presented for three industrial-scale batches at the lower boundary of the batch size range [12] [21].

Critical process parameters and critical quality attributes have been identified and systematically monitored during scale-up operations [15] [23]. The transition from laboratory-scale to industrial production involves careful evaluation of process capability indices, with values ranging from 1.48 for viscosity control to 5.34 for density specifications [15]. Content uniformity demonstrates a process capability index of 1.76, while assay control achieves 1.97, indicating robust process control across multiple quality parameters [15].

| Critical Parameter | Specification Range | Process Capability Index |

|---|---|---|

| Viscosity | 0.4-0.5 Pa·S | 1.48 |

| Density | 0.9-1.1 g/cm³ | 5.34 |

| Content Uniformity | 85-115% | 1.76 |

| Assay | 80-120% | 1.97 |

| pH Control | - | 1.9 |

| Particle Size Distribution | - | 1.7 |

Temperature control during industrial production requires maintaining specific conditions at 50°C with continuous stirring at 1000 rpm during certain phases [23]. The injection process utilizes 26-gauge syringes delivering solutions at steady rates of 0.5 mL/min into aqueous solutions containing 3.5% w/v polysorbate 80 and 3.3% w/v β-cyclodextrin [23]. Homogenization occurs through magnetic stirring for 2 hours at continuous agitation speeds of 2000 rpm [23].

Crystallization processes have been optimized to control polymorphic forms and ensure consistent crystal structure [26] [27]. The compound crystallizes in the monoclinic space group P21/n with specific lattice parameters: a = 13.7844(5) Å, b = 16.39920(14) Å, c = 9.41231(22) Å, β = 97.5340(20)°, V = 2109.32(4) ų, and Z = 4 [26]. Multiple crystalline forms have been characterized, including anhydrous, hydrated, methanol adduct, and 2-butanone solvate forms [27].

The scale-up procedure involves manufacturing 100 kg batches using large-scale equipment specifically designed for pharmaceutical production [15]. Process validation encompasses three commercial batches following completion of pilot batch manufacturing [15]. Quality control specifications include tests for identification, assay of drug substance, related substances, total impurities, mean delivered dose, delivered dose uniformity, number of actuations per container, and pH measurements [21].

Critical Evaluation of Patent-Based Synthesis Strategies

Patent literature reveals multiple synthetic strategies for (S)-Azelastine Hydrochloride production, each offering distinct advantages and limitations for commercial implementation [1] [14] [29]. Chinese Patent CN102391253A describes a synthetic technology utilizing potassium borohydride reduction followed by dichloromethane extraction and magnesium sulfate drying [1] [4]. This approach demonstrates improved yield and simplified processing conditions compared to earlier methodologies [14].

Korean Patent KR100426534B1 presents an improved synthetic method that significantly enhances yield under milder reaction conditions [14]. The patent describes the use of N-methylpyrrolidone as a solvent system and incorporates hydrazine-based cyclization reactions [14]. This methodology addresses limitations of previous approaches by reducing the complexity of the overall reaction sequence and improving material efficiency [14].

European Patent applications have focused on combination formulations and novel delivery systems [29] [30]. Patent US8071073B2 describes compositions comprising azelastine with sucralose, addressing taste masking while maintaining pharmaceutical efficacy [29]. The patent covers pharmaceutical compositions with specific excipient combinations including hydroxypropyl methyl cellulose and various preservative systems [29].

A comparative analysis of patent-based strategies reveals several key considerations for industrial implementation [30]. The European Patent Office decision T 1443/16 evaluated combinations of azelastine with mometasone, providing insights into formulation compatibility and regulatory considerations [30]. The analysis demonstrates that formulations containing azelastine hydrochloride as an aqueous solution or suspension with specific surfactants, isotonic agents, preservatives, and thickening agents offer advantages over alternative approaches [30].

| Patent Reference | Key Innovation | Yield Improvement | Process Advantages |

|---|---|---|---|

| CN102391253A | Potassium borohydride reduction | Moderate | Simplified extraction |

| KR100426534B1 | N-methylpyrrolidone solvent | Significant | Milder conditions |

| US8071073B2 | Sucralose combination | - | Taste masking |

| EP Application | Mometasone combination | - | Enhanced efficacy |

The evaluation of patent strategies indicates that successful industrial implementation requires balancing synthetic efficiency with regulatory compliance and cost considerations [31] [32]. Patent US5164194 establishes fundamental intellectual property for azelastine-containing medicaments, providing the foundation for subsequent synthetic developments [32]. The patent covers the use of azelastine as an active ingredient in nasal and ophthalmic preparations, establishing key formulation parameters [32].

The solubility profile of (S)-Azelastine Hydrochloride demonstrates pronounced variability across different solvent systems, reflecting the compound's amphiphilic nature and ionizable characteristics. The molecular structure contains both hydrophilic regions, primarily associated with the protonated amine functionality and the hydrochloride salt formation, and lipophilic segments attributed to the phthalazinone core and chlorinated aromatic substituent [1] [2].

Aqueous Solubility Characteristics

In aqueous media, (S)-Azelastine Hydrochloride exhibits limited solubility with reported values ranging from 0.05 mg/mL to 83 mg/mL depending on the analytical methodology and sample preparation conditions [3] [4] [5] [6]. The wide variation in reported aqueous solubility values reflects the compound's sensitivity to solution conditions, particularly temperature, ionic strength, and measurement protocols. Under standardized conditions, the compound demonstrates sparingly soluble characteristics in pure water systems [3].

The aqueous solubility behavior is significantly influenced by the ionization state of the compound. With a pKa value of approximately 9.5-9.54 [7] [8], (S)-Azelastine Hydrochloride exists predominantly in its protonated form under physiological pH conditions, enhancing its water solubility compared to the free base form. This ionization behavior directly correlates with the compound's dissolution kinetics and bioavailability characteristics.

Organic Solvent Solubility Profile

The compound demonstrates enhanced solubility in organic solvents, with dimethyl sulfoxide (DMSO) showing the highest dissolution capacity at concentrations ranging from 10-28 mg/mL [1] [2] [6] [9]. This substantial solubility in DMSO makes it an effective co-solvent system for analytical procedures and formulation development applications.

Ethanol exhibits moderate solubility characteristics with reported values between 0.25-83 mg/mL [1] [2] [4] [6], indicating significant batch-to-batch variability or methodological differences in solubility determination. The substantial range suggests that ethanol solubility may be influenced by water content, temperature, and preparation conditions.

Dimethyl formamide demonstrates limited dissolving capacity at approximately 1 mg/mL [1] [2], while acetonitrile shows good solubility characteristics suitable for chromatographic applications [4] [10]. The compound exhibits soluble behavior in dichloromethane [3] [11] [12], though this solvent system is not suitable for pharmaceutical applications due to toxicity considerations.

Mixed Solvent System Behavior

Co-solvent systems demonstrate unique solubility enhancement properties for (S)-Azelastine Hydrochloride. A 1:3 DMSO:phosphate buffered saline mixture yields solubility of approximately 0.25 mg/mL [2], representing a practical approach for biological testing applications. However, the stability of such solutions is limited, with recommendations against storage exceeding one day due to potential degradation and precipitation phenomena.

The solubility enhancement observed in mixed systems reflects the compound's ability to form favorable interactions with both polar and non-polar solvent components. This behavior suggests potential for developing co-solvent formulation strategies to improve bioavailability and therapeutic efficacy.

Thermal Stability and Phase Transition Analysis

The thermal behavior of (S)-Azelastine Hydrochloride reveals complex phase transition phenomena that significantly impact processing conditions, storage stability, and formulation development strategies. Comprehensive thermal analysis using differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and differential thermal analysis (DTA) provides detailed insights into the compound's thermal characteristics [13].

Melting Point and Crystalline Behavior

(S)-Azelastine Hydrochloride exhibits a well-defined melting point range of 225-229°C [13] [3] [14], consistent with crystalline solid-state organization. This melting temperature falls within the acceptable range for pharmaceutical processing operations and indicates adequate thermal stability for standard manufacturing procedures.

The melting behavior demonstrates sharp endothermic transitions characteristic of crystalline materials with minimal impurities. DSC analysis reveals that the melting process occurs without significant decomposition, indicating that the compound maintains molecular integrity at its melting temperature [13].

Thermal Decomposition Kinetics

Thermogravimetric analysis demonstrates that (S)-Azelastine Hydrochloride maintains thermal stability up to 294.5°C [13], providing a substantial safety margin above typical processing temperatures. The thermal decomposition follows a two-stage mechanism with distinct mass loss events.

The first decomposition stage occurs between 294-345°C with a mass loss of 79.6%, corresponding to the release of C17H16Cl2N2O fragments representing 79.9% of the theoretical molecular weight [13]. This primary decomposition event suggests cleavage of specific molecular bonds within the phthalazinone structure.

The second decomposition stage spans 345-572.1°C with an additional mass loss of 20.89%, attributed to the elimination of C5H13N components representing 20.79% of the theoretical mass [13]. This secondary process indicates complete molecular fragmentation and pyrolysis of remaining structural elements.

Phase Transition Thermodynamics

Differential thermal analysis reveals multiple thermal events that characterize the compound's phase behavior. An endothermic peak at 225.96°C corresponds to the melting transition, consistent with official melting point specifications [13]. A secondary endothermic event at 311.30°C correlates with the onset of thermal decomposition observed in TGA analysis.

The thermal analysis demonstrates an exothermic peak at 544.77°C [13], indicating pyrolytic processes and complete molecular degradation. This high-temperature exothermic behavior reflects the energy release associated with oxidative decomposition and carbonization processes.

Glass transition behavior has been observed at approximately 240°C [15], suggesting that the compound may exhibit amorphous characteristics under specific thermal treatment conditions. This glass transition temperature provides important information for processing conditions that might induce amorphous character.

Polymorphic Thermal Behavior

The compound exhibits multiple solid-state forms with distinct thermal characteristics. The anhydrous Form I demonstrates stability and reproducible thermal behavior, while the monohydrate form shows dehydration events around 180°C before melting at 147°C [16]. These polymorphic differences significantly impact processing and storage considerations.

The thermal stability hierarchy places the anhydrous form as the most thermodynamically stable variant, with solvated forms demonstrating increased thermal lability. This stability relationship influences manufacturing processes and storage condition selection.

Partition Coefficient (logP) and Ionization Constants

The partition coefficient and ionization characteristics of (S)-Azelastine Hydrochloride fundamentally determine its bioavailability, membrane permeability, and pharmacokinetic properties. These physicochemical parameters directly influence formulation strategies and therapeutic applications.

Partition Coefficient Determination

Multiple computational and experimental approaches have been employed to determine the partition coefficient of (S)-Azelastine Hydrochloride, yielding values that reflect the compound's lipophilic character. Computational predictions using various algorithms provide logP values ranging from 3.81 to 5.037 [14] [17], while experimental determination yields a logP of approximately 2.6 [8].

The ALOGPS algorithm calculates a logP value of 3.81 [17], while the Chemaxon algorithm provides 4.04 [17]. These computational approaches utilize different molecular descriptor methodologies and training datasets, explaining the observed variability. A higher computational estimate of 5.037 has been reported [14], potentially reflecting different calculation parameters or molecular conformations.

The experimental logP value of 2.6 [8] represents direct measurement using standard octanol-water partition methodology. This lower experimental value compared to computational predictions may reflect the ionized state of the compound under measurement conditions or experimental methodology differences.

Ionization Characteristics

(S)-Azelastine Hydrochloride demonstrates basic ionization behavior with a pKa value of approximately 9.5-9.54 [7] [8]. This relatively high pKa indicates that the compound exists predominantly in its protonated, cationic form under physiological conditions (pH 7.4), where approximately 99% of molecules carry a positive charge.

The ionization behavior significantly impacts the compound's membrane permeability and tissue distribution characteristics. Under physiological conditions, the predominant cationic species exhibits reduced lipophilicity compared to the neutral form, influencing absorption and distribution kinetics.

The high pKa value suggests that the compound will demonstrate pH-dependent solubility and stability characteristics. In acidic environments, enhanced protonation increases aqueous solubility, while alkaline conditions favor the neutral, more lipophilic form.

Membrane Permeability Correlations

The relationship between partition coefficient and membrane permeability has been characterized through experimental measurements across different pH conditions. At pH 7.4, the logarithmic effective membrane permeability (logPe) reaches -4.5 [18], indicating moderate permeability characteristics suitable for therapeutic applications.

pH-dependent permeability studies demonstrate enhanced membrane penetration at higher pH values where the neutral form predominates. At pH 9, the logPe increases to -4.31 [18], reflecting improved lipophilic character and membrane affinity of the unionized species.

Molecular Descriptor Analysis

Additional molecular descriptors provide comprehensive characterization of the compound's physicochemical properties. The polar surface area (PSA) of 38.13 Ų [14] indicates moderate polarity consistent with good oral bioavailability characteristics. This PSA value falls within the optimal range for drug-like properties and membrane permeation.

The exact molecular mass of 417.137482 Da [14] [19] and molecular weight of 418.36-418.4 g/mol [20] [1] [19] confirm the precise molecular composition including the hydrochloride salt formation. These values are essential for analytical method development and quality control procedures.

Hygroscopicity and Solid-State Stability

The hygroscopic characteristics and solid-state stability of (S)-Azelastine Hydrochloride represent critical factors for pharmaceutical development, manufacturing processes, and long-term storage considerations. These properties directly influence formulation design, packaging requirements, and quality maintenance throughout the product lifecycle.

Hygroscopic Behavior

(S)-Azelastine Hydrochloride demonstrates slightly hygroscopic characteristics [21] [12], indicating a moderate tendency to absorb atmospheric moisture under ambient conditions. This hygroscopic behavior reflects the presence of the hydrochloride salt moiety, which enhances interactions with water molecules through ionic and hydrogen bonding mechanisms.

The moisture absorption characteristics vary with relative humidity conditions, demonstrating increased water uptake at higher humidity levels. Under controlled conditions with relative humidity below 35%, the compound maintains acceptable moisture levels for pharmaceutical applications [16]. However, exposure to higher humidity conditions (>75% RH) results in measurable moisture uptake that may impact stability and processing characteristics.

Karl Fischer titration analysis of the anhydrous form demonstrates moisture content below 0.1% [22] [16], confirming the essentially anhydrous nature of the crystalline material under proper storage conditions. This low residual moisture content indicates effective drying procedures and appropriate storage protocols.

Solid-State Stability Characteristics

The solid-state stability of (S)-Azelastine Hydrochloride encompasses physical and chemical stability parameters that determine shelf life and storage requirements. Under recommended storage conditions (desiccated environment at -20°C), the compound demonstrates stability exceeding four years [2] [9].

Room temperature stability studies indicate acceptable stability under standard pharmaceutical storage conditions, provided appropriate moisture protection is maintained [23] [24]. The compound shows resistance to physical changes such as crystalline form conversion or agglomeration under normal storage conditions.

Temperature stability studies demonstrate that the compound maintains integrity at temperatures up to 294.5°C [13], providing substantial margins for processing operations and potential temperature excursions during storage or transport.

Chemical Degradation Pathways

Forced degradation studies reveal specific chemical stability limitations that guide formulation development and storage condition selection. The compound demonstrates sensitivity to oxidative conditions, with degradation observed upon exposure to 30% hydrogen peroxide [25] [26] [23]. This oxidative sensitivity requires consideration of antioxidant incorporation in formulation development.

Acid-catalyzed degradation occurs under harsh acidic conditions (0.1-5 M HCl) [26] [23], though the compound shows acceptable stability under mildly acidic pharmaceutical conditions. Base-catalyzed degradation is observed with 0.1 N sodium hydroxide exposure [26] [27], indicating sensitivity to alkaline environments.

Photostability studies indicate that the compound requires protection from UV radiation [26] [27], necessitating appropriate packaging with light-resistant containers for commercial formulations. Photodegradation mechanisms involve free radical formation and subsequent molecular fragmentation.

Crystalline Form Stability

The compound exists in multiple solid-state forms including anhydrous, hydrated, and solvated variants [28] [29]. The anhydrous Form I represents the most stable crystalline modification under standard conditions, demonstrating superior stability compared to hydrated or solvated forms.

The monohydrate form shows inherent instability due to facile dehydration, particularly under low humidity conditions or elevated temperatures [16]. This dehydration process results in conversion to the anhydrous form, potentially affecting dissolution characteristics and bioavailability.

Solvated forms including methanol and 2-butanone adducts demonstrate isomorphous crystal structures [29] but exhibit limited stability under ambient conditions due to solvent loss. These forms represent intermediate stages in crystallization processes rather than stable storage forms.

Storage and Handling Recommendations

Optimal storage conditions for (S)-Azelastine Hydrochloride require desiccated environments maintained at -20°C [2] [9] to prevent moisture uptake and extend shelf life. The combination of low temperature and moisture control effectively minimizes degradation pathways and maintains chemical stability.

Packaging requirements include moisture-resistant containers with appropriate desiccant systems to maintain low humidity conditions. Light-resistant packaging is essential to prevent photodegradation and maintain chemical integrity throughout the storage period.

Handling procedures should minimize exposure to ambient humidity and elevated temperatures. Processing environments should maintain controlled humidity conditions to prevent moisture absorption during manufacturing operations.

Purity

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Liu SC, Lin CS, Chen SG, Chu YH, Lee FP, Lu HH, Wang HW. Effect of budesonide and azelastine on histamine signaling regulation in human nasal epithelial cells. Eur Arch Otorhinolaryngol. 2017 Feb;274(2):845-853. doi: 10.1007/s00405-016-4295-8. Epub 2016 Sep 13. PubMed PMID: 27623823.

3: Aksoy F, Senturk E, Doğan R, Veyseller B, Ozturan O, Gönüllü N, Yilmaz F. Effects of azelastine nasal spray on nasal and nasopharyngeal microflora. J Laryngol Otol. 2016 Jan;130(1):95-9. doi: 10.1017/S0022215115002959. Epub 2015 Oct 30. PubMed PMID: 26515526.